4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18375966
InChI: InChI=1S/C7H11N3O2/c1-4-5(3-8)6(7(11)12)10(2)9-4/h3,8H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid

CAS No.:

Cat. No.: VC18375966

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid -

Specification

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name 4-(aminomethyl)-2,5-dimethylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C7H11N3O2/c1-4-5(3-8)6(7(11)12)10(2)9-4/h3,8H2,1-2H3,(H,11,12)
Standard InChI Key SQZOHNMRVPNWEH-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1CN)C(=O)O)C

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol . Its IUPAC name, 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, reflects its substitution pattern:

  • A pyrazole ring with methyl groups at positions 1 and 3.

  • An aminomethyl (-CH₂NH₂) group at position 4.

  • A carboxylic acid (-COOH) at position 5 .

Spectral and Stereochemical Data

  • InChI Key: FEMDFLLGTZPLBG-UHFFFAOYSA-N .

  • SMILES: CC1=C(C(=NN1C)C(=O)O)CN .

  • Canonical SMILES: CC1=NN(C(=C1CN)C(=O)O)C .

The planar pyrazole ring and the electron-withdrawing carboxylic acid group contribute to its polarity, influencing solubility and reactivity .

Synthesis and Modifications

Synthetic Routes

StepReagents/ConditionsYield
Ester Hydrolysis6M HCl, reflux, 12h85–90%
Boc DeprotectionTrifluoroacetic acid (TFA), CH₂Cl₂, RT95%
Salt FormationHCl in dioxane98%

Data compiled from .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in non-polar solvents .

  • Stability: Stable under inert atmospheres but prone to oxidation at the aminomethyl group .

Acid-Base Behavior

The compound exhibits zwitterionic properties due to the carboxylic acid (pKa ≈ 2.5) and amine (pKa ≈ 9.8) groups, making it amphoteric .

Biological Activities and Applications

Drug Development

The compound serves as a precursor for:

  • Prodrugs: Ester derivatives (e.g., methyl esters) for improved bioavailability .

  • Metal Complexes: Coordination with transition metals (e.g., Cu²⁺) for antimicrobial applications .

Comparison with Analogous Compounds

CompoundKey DifferencesBioactivity
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acidLacks aminomethyl groupLower COX-2 inhibition
Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylateBoc-protected amineImproved synthetic yield

Data from .

Future Directions

  • Pharmacokinetic Studies: ADMET profiling to assess oral bioavailability.

  • Target Identification: High-throughput screening against kinase libraries.

  • Formulation Development: Nanoencapsulation for enhanced delivery .

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